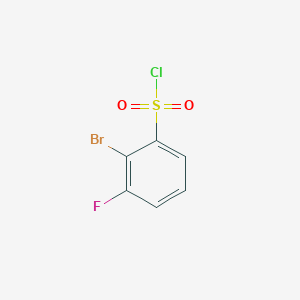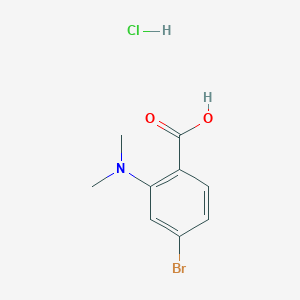
2-Bromo-3-fluorobenzenesulphonyl chloride
Overview
Description
2-Bromo-3-fluorobenzenesulphonyl chloride is a chemical compound with the molecular formula C6H3BrClFO2S . It has a molecular weight of 273.51 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-3-fluorobenzenesulfonyl chloride . The InChI code is 1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzenesulphonyl chloride is a solid at room temperature . It has a molecular weight of 273.51 .Scientific Research Applications
Synthesis and Halogenation Studies
2-Bromo-3-fluorobenzonitrile has been synthesized through a scaleable process involving the bromodeboronation of aryl boronic acids, demonstrating the utility of 2-bromo-3-fluorobenzenesulphonyl chloride in creating complex organic compounds (Szumigala et al., 2004).
Reactions with Alkyllithium Compounds
The compound has been utilized in the formation of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, highlighting its reactivity with alkyllithium compounds and its role in producing complex molecules (Leroux et al., 2005).
Catalytic Applications
In catalysis, 2-bromo-3-fluorobenzenesulphonyl chloride is involved in dehydrogenation reactions at cationic N-heterocyclic carbene stabilized metal centers, indicating its significance in advanced catalytic processes (Tang et al., 2010).
Palladium-Catalyzed Arylation
The compound is also a key reactant in palladium-catalyzed desulfitative arylation, a method to produce arylated heteroarenes, showcasing its versatility in complex organic syntheses (Skhiri et al., 2015).
Molecular Conformation Studies
Additionally, it is used in studies concerning molecular conformational structures, offering insights into the physical chemistry of halogen-containing compounds (Johansen et al., 2013).
Vibrational Spectra Analysis
Research on the vibrational spectra of halobenzene cations, including those similar to 2-bromo-3-fluorobenzenesulphonyl chloride, further highlights its relevance in spectroscopic studies (Kwon et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXLEQLNBFIGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)




![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)




![2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372055.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate](/img/structure/B1372058.png)